Benzo(a)pyrene-6-carboxamide
Description
Significance of Benzo[a]pyrene (B130552) Derivatives in Environmental and Biological Systems
Benzo[a]pyrene (B[a]P) and its derivatives are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials like fossil fuels and wood. nih.gov Their presence is noted in various environmental matrices including air, water, soil, and sediments. nih.govresearchgate.net Human exposure is common through sources such as cigarette smoke, grilled foods, and industrial emissions. nih.govresearchgate.net
The toxicity of benzo[a]pyrene derivatives is a major area of study. The parent compound, benzo[a]pyrene, is known to be metabolized in biological systems by cytochrome P450 enzymes into highly reactive metabolites, such as 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). nih.govresearchgate.net This metabolite can form adducts with DNA, leading to mutations and potentially cancerous transformations. nih.govresearchgate.net Research has also pointed to the neurotoxic, teratogenic, and pro-oxidative potential of B[a]P, as well as its ability to impair fertility in animals. nih.govresearchgate.net
The environmental persistence and toxicity of these compounds have raised concerns about their impact on both human health and ecosystems. cymitquimica.com Consequently, derivatives like benzo[a]pyrene-7,8-dione (B196088) are frequently analyzed in environmental chemistry and toxicology studies. cymitquimica.com
Overview of Research Focus on Polycyclic Aromatic Hydrocarbon Carboxamide Derivatives
The introduction of a carboxamide group to a polycyclic aromatic hydrocarbon core is a strategy explored by researchers to modulate the properties of the parent PAH. Studies on various PAH carboxamides, including those derived from naphthalene, anthracene, and pyrene, have investigated how N-alkyl and N,N-dialkyl carboxamide groups affect their fluorescence properties. acs.org This research aims to control their photophysical processes, which could have applications in areas like the development of new materials or analytical tools. acs.org
For benzo[a]pyrene specifically, research into its carboxamide derivatives, such as benzo[a]pyrene-6-carboxamide, has touched upon several potential biological activities. ontosight.ai These include investigations into its cytotoxicity, which examines its effects on cell viability and proliferation and could have relevance for cancer research. ontosight.ai Furthermore, understanding the environmental fate of these derivatives, including their persistence, biodegradation, and potential for bioaccumulation, is crucial for assessing their ecological impact. ontosight.ai Due to its well-defined structure, benzo[a]pyrene-6-carboxamide may also serve as a useful marker or standard in the analytical chemistry of PAHs. ontosight.ai
The synthesis of such derivatives is also a key area of research. For instance, an improved method for producing benzo[a]pyrene-6-carbaldehyde, a precursor for many 6-substituted benzo[a]pyrene derivatives, has been described, facilitating further investigation into this class of compounds. rsc.orgnih.gov
Interactive Data Table: Properties of Benzo[a]pyrene and its Derivatives
| Compound Name | Molecular Formula | Key Research Area |
| Benzo[a]pyrene | C20H12 | Carcinogenicity, Environmental Pollutant nih.govresearchgate.net |
| Benzo[a]pyrene-6-carboxamide | C21H13NO | Cytotoxicity, Environmental Fate, Analytical Applications ontosight.ai |
| 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) | C20H14O3 | DNA Adduct Formation, Mutagenesis nih.govresearchgate.net |
| Benzo[a]pyrene-7,8-dione | C20H10O2 | Mutagenicity, Carcinogenicity, Reactivity cymitquimica.com |
| Benzo[a]pyrene-6-carbaldehyde | C21H12O | Synthesis of 6-substituted Benzo[a]pyrene Derivatives rsc.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21247-99-4 |
|---|---|
Molecular Formula |
C21H13NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
benzo[b]pyrene-6-carboxamide |
InChI |
InChI=1S/C21H13NO/c22-21(23)20-15-7-2-1-6-14(15)16-10-8-12-4-3-5-13-9-11-17(20)19(16)18(12)13/h1-11H,(H2,22,23) |
InChI Key |
AVNNQQUOMXXRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2C(=O)N)C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of 6 Substituted Benzo a Pyrene Derivatives
Enzymatic Activation and Detoxification Mechanisms in Biological Systems
The metabolism of polycyclic aromatic hydrocarbons (PAHs) like B[a]P is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. upol.cz
Phase I metabolism of B[a]P is predominantly initiated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These heme-containing monooxygenases catalyze the oxidation of the B[a]P ring to form reactive intermediates such as epoxides and phenols. researchgate.net Several human CYP isoforms are involved, with CYP1A1 and CYP1B1 showing the highest activity in metabolizing B[a]P. nih.gov Other enzymes like CYP2C19 and CYP3A4 also contribute to a lesser extent. nih.govmatilda.science
The primary role of these enzymes is to convert the lipophilic B[a]P into more polar metabolites. nih.gov For instance, CYP1A1 and CYP1B1 are key in forming B[a]P-7,8-epoxide, a critical precursor to the ultimate carcinogenic metabolite, B[a]P-7,8-diol-9,10-epoxide (BPDE). nih.gov They also produce various phenols, such as 3-hydroxy-B[a]P and 9-hydroxy-B[a]P, which are generally considered detoxification products. matilda.science The balance between the formation of these different metabolites is a crucial determinant of B[a]P's carcinogenic potential. nih.gov
Table 1: Key Human Cytochrome P450 Enzymes in Benzo[a]pyrene (B130552) Metabolism
| Enzyme | Major Metabolites Formed | Role |
|---|---|---|
| CYP1A1 | B[a]P-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol | Activation and Detoxification |
| CYP1B1 | B[a]P-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol | Primarily Activation |
| CYP2C19 | B[a]P-7,8-dihydrodiol, BaP-9-ol | Activation |
| CYP3A4 | BaP-9-ol, BaP-3-ol | Activation and Detoxification |
This table summarizes the primary roles of different CYP enzymes based on the formation of key B[a]P metabolites as identified in in vitro studies. nih.govmatilda.science
Following the formation of arene oxides by CYPs, microsomal epoxide hydrolase (EH) plays a vital role. nih.govnih.gov This enzyme catalyzes the hydrolysis of the highly reactive epoxide ring to form trans-dihydrodiols. nih.gov For example, EH converts B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol. nih.gov This reaction is a critical step in the "diol epoxide pathway." researchgate.net While this conversion is a form of detoxification for the initial epoxide, the resulting dihydrodiol is the substrate for a second oxidation by CYPs to form the highly mutagenic diol-epoxide, BPDE, which can covalently bind to DNA. researchgate.netresearchgate.net
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable. upol.czmdpi.com This is a major detoxification pathway. drughunter.com
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated B[a]P metabolites (phenols and dihydrodiols). uomus.edu.iqnih.gov The resulting glucuronide conjugates are highly polar and are efficiently eliminated from the body. nih.gov
Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH), a tripeptide, with electrophilic metabolites, including B[a]P epoxides. mdpi.comuomus.edu.iq This reaction neutralizes the reactive epoxides, preventing them from binding to cellular macromolecules like DNA. mdpi.com The resulting GSH conjugates can be further processed into mercapturic acids before excretion. uomus.edu.iq
Metabolic Profiles of Benzo[a]pyrene-6-carboxamide and its Metabolites (Hypothesized)
Specific metabolic data for Benzo(a)pyrene-6-carboxamide is not extensively documented. However, based on the known metabolism of B[a]P and other 6-substituted derivatives, such as 6-methylbenzo[a]pyrene, a hypothesized metabolic profile can be constructed. dtic.milwur.nl The presence of the carboxamide group at the C6 position introduces a new site for metabolic attack, potentially competing with the oxidation of the aromatic ring system.
Two primary competing metabolic pathways are likely:
Ring Oxidation: Similar to the parent B[a]P, the aromatic rings of this compound can be oxidized by CYP enzymes. This would lead to the formation of phenols, epoxides, and subsequently dihydrodiols at various positions on the ring structure. Further oxidation could potentially lead to the formation of a diol epoxide, which represents a bioactivation pathway.
Side-Chain Oxidation/Hydrolysis: The carboxamide functional group itself can be a target for metabolic enzymes. It could undergo hydrolysis, catalyzed by amidase enzymes, to form 6-carboxy-benzo[a]pyrene. This transformation would significantly increase the polarity of the molecule, likely facilitating its direct excretion or further conjugation in Phase II metabolism. This pathway would be considered a detoxification route, diverting the molecule away from the carcinogenic diol epoxide pathway.
Table 2: Hypothesized Metabolic Pathways for this compound
| Pathway | Key Enzymes (Hypothesized) | Potential Metabolites | Expected Outcome |
|---|---|---|---|
| Ring Oxidation | CYP1A1, CYP1B1, Epoxide Hydrolase | Hydroxylated-B[a]P-6-carboxamides, B[a]P-dihydrodiol-6-carboxamides | Bioactivation / Detoxification |
| Side-Chain Hydrolysis | Amidase / Carboxylesterase | 6-Carboxy-benzo[a]pyrene | Detoxification |
This table presents a hypothesized metabolic scheme based on general principles of xenobiotic metabolism and studies on related substituted PAHs.
Competitive Metabolism of Polycyclic Aromatic Hydrocarbon Mixtures
Humans are typically exposed to complex mixtures of PAHs, not single compounds. nih.gov When multiple PAHs are present, they can compete for the same metabolic enzymes, particularly CYP isoforms like CYP1A1 and CYP1B1. nih.govbohrium.com This competition can lead to metabolic inhibition, where the metabolism of one PAH is slowed by the presence of another. nih.gov
For example, in vitro studies using human hepatic microsomes have shown that dibenzo[def,p]chrysene (DBC) and B[a]P competitively inhibit each other's metabolism. nih.govbohrium.com The presence of other PAHs in a mixture can alter the metabolic fate of B[a]P, potentially increasing its residence time in the body or shifting the balance between activation and detoxification pathways. nih.gov This phenomenon, known as a "cocktail effect," is a critical consideration in assessing the health risks of environmental PAH exposures, as simple additive effects cannot always be assumed. bohrium.com
In Vitro Metabolic Studies Using Hepatic Microsomes and Cell Lines
In vitro systems are essential tools for elucidating the metabolic pathways of compounds like B[a]P and its derivatives. wur.nlnih.gov
Hepatic Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I (CYPs) and Phase II (UGTs) enzymes. dtic.milnih.gov They are widely used to study the formation of metabolites, determine enzyme kinetics (Vmax, Km), and assess metabolic clearance. nih.govnih.gov Studies with human and rodent hepatic microsomes have been fundamental in identifying the specific CYP enzymes responsible for B[a]P metabolism and in characterizing competitive inhibition within PAH mixtures. nih.govnih.gov
Cell Lines: Cultured cell lines provide a more integrated system to study metabolism in a cellular context. Human lung cell lines, such as H358 bronchoalveolar cells, are particularly relevant for studying the metabolism of inhaled PAHs. nih.gov These cells express a range of metabolic enzymes and have been used to characterize the profiles of B[a]P metabolites, including dihydrodiols, phenols, and quinones. nih.gov More recently, 3D organoid cultures derived from various human tissues (liver, pancreas, colon) have been used to investigate B[a]P metabolism, offering an in vitro model that more closely mimics the complexity of in vivo tissues. mdpi.comcam.ac.uk
Table 3: Common In Vitro Systems for Studying Benzo[a]pyrene Metabolism
| System | Key Features | Typical Applications |
|---|---|---|
| Hepatic Microsomes | High concentration of metabolic enzymes (CYPs, UGTs) | Metabolite identification, enzyme kinetics, clearance studies, competitive inhibition assays |
| Cultured Cell Lines (e.g., H358) | Intact cellular environment, expression of Phase I & II enzymes | Metabolite profiling in a cellular context, induction of metabolic genes |
| Human Organoids | 3D structure, tissue-specific cell types, more in vivo-like | Studying tissue-specific metabolism, gene expression profiling, DNA adduct formation |
This table summarizes the primary uses and features of common experimental systems for studying PAH metabolism. nih.govnih.govcam.ac.uk
In Vivo Metabolic Fate of 6-Substituted Benzo[a]pyrene Derivatives
The in vivo metabolic fate of 6-substituted benzo[a]pyrene (BaP) derivatives is a critical area of research for understanding their toxicological and carcinogenic properties. While the metabolism of benzo[a]pyrene itself is well-documented, the metabolic pathways of its C-6 substituted analogs, such as this compound, are less characterized. However, by examining the metabolic transformations of structurally similar 6-substituted BaP derivatives, a probable metabolic pathway can be inferred.
The substitution at the C-6 position, also known as the meso-region, significantly influences the metabolic profile of the parent benzo[a]pyrene molecule. This position is susceptible to various metabolic transformations, which can lead to either detoxification or bioactivation of the compound.
Research on a range of 6-substituted BaP derivatives, including those with methyl, hydroxymethyl, carboxaldehyde, and carboxylic acid functionalities, has provided insights into their in vivo biotransformation. For instance, studies on mouse skin have shown that benzo[a]pyrene-6-carboxaldehyde is metabolically reduced to 6-hydroxymethylbenzo[a]pyrene nih.gov. This suggests that a key metabolic step for C-6 substituted BaP derivatives involving an oxygenated functional group is the enzymatic reduction of that group.
Following this logic, it is plausible that this compound could undergo hydrolysis to form benzo[a]pyrene-6-carboxylic acid. This carboxylic acid derivative could then potentially be subject to further metabolic reactions. While direct evidence for the in vivo metabolism of benzo[a]pyrene-6-carboxylic acid is limited, it is known to be one of the metabolites formed from other 6-substituted precursors nih.gov.
Once formed, 6-hydroxymethylbenzo[a]pyrene, a likely downstream metabolite, is known to undergo further metabolic activation in vivo. Studies in rats have demonstrated that 6-hydroxymethylbenzo[a]pyrene can be conjugated to a reactive sulfuric acid ester in the liver nih.gov. This electrophilic ester is capable of forming benzylic DNA adducts, indicating a pathway for genotoxicity nih.gov. The formation of such DNA adducts is a critical event in the initiation of carcinogenesis.
Table 1: Investigated 6-Substituted Benzo[a]pyrene Derivatives and Their Observed Metabolic Transformations in Animal Models
| Compound | Animal Model | Tissue | Metabolic Transformation | Reference |
| Benzo[a]pyrene-6-carboxaldehyde | Mouse | Skin | Reduction to 6-hydroxymethylbenzo[a]pyrene | nih.gov |
| 6-Methylbenzo[a]pyrene | Rat | Liver | Hydroxylation to 6-hydroxymethylbenzo[a]pyrene | nih.gov |
| 6-Hydroxymethylbenzo[a]pyrene | Rat | Liver | Sulfation to an electrophilic sulfuric acid ester | nih.gov |
Table 2: Summary of Research Findings on the In Vivo Fate of Related 6-Substituted Benzo[a]pyrene Derivatives
| Research Focus | Key Findings | Animal Model | Reference |
| Carcinogenicity and Metabolism | Benzo[a]pyrene-6-carboxaldehyde is a weaker carcinogen than 6-hydroxymethylbenzo[a]pyrene and is metabolically reduced to it. | Mouse | nih.gov |
| Metabolic Activation | 6-Hydroxymethylbenzo[a]pyrene is activated in the liver via sulfotransferase activity to form benzylic DNA adducts. | Rat | nih.gov |
| DNA Adduct Excretion | A benzo[a]pyrene-guanine adduct is excreted in the urine of rats treated with the parent compound. | Rat | nih.gov |
| Tissue Distribution | The route of exposure influences the tissue distribution of PAHs and their derivatives. | General | nih.gov |
Despite a comprehensive search for scientific literature, no research articles or data were found specifically detailing the molecular mechanisms of biological interaction and activity of This compound .
Extensive searches were conducted to find information regarding:
DNA Adduct Formation and Structural Characterization: No studies were identified that investigated the covalent binding of this compound to DNA, the role of its C-6 position in adduct formation, any resulting mutagenic lesions, or the stereochemical and conformational aspects of such adducts.
Protein Adduct Formation: There is no available research on the formation of protein adducts by this compound or the biological implications of such interactions.
Interactions with Other Cellular Macromolecules: No information was found concerning the interaction of this compound with cellular components like membranes.
The existing body of research on related compounds, such as Benzo(a)pyrene and its diol epoxide metabolites, is substantial. However, this information cannot be extrapolated to this compound, as the carboxamide group at the C-6 position would significantly alter the molecule's electronic properties, metabolism, and steric interactions with biological macromolecules.
Therefore, due to the complete absence of specific data for "this compound" in the scientific literature, it is not possible to provide the detailed article as requested in the outline.
Research Findings on this compound Remain Elusive
Despite extensive database searches, specific scientific data on the molecular mechanisms of "this compound" remains unavailable. Comprehensive inquiries into its biological interactions, particularly concerning its effects on the Aryl Hydrocarbon Receptor (AhR) pathway, oxidative stress induction, and cellular viability, have not yielded any specific research findings for this particular chemical compound.
The scientific literature is rich with information on the parent compound, Benzo(a)pyrene (BaP), a well-documented polycyclic aromatic hydrocarbon. Research has extensively characterized BaP's role as a potent activator of the Aryl Hydrocarbon Receptor, a key step in its metabolic activation to carcinogenic derivatives. Furthermore, the induction of oxidative stress and the generation of reactive oxygen species (ROS) are recognized mechanisms contributing to BaP's toxicity and carcinogenicity. Numerous studies have also detailed the cytotoxic effects and the impact on cellular proliferation of Benzo(a)pyrene across various cell lines.
However, the addition of a carboxamide group at the 6th position of the benzo(a)pyrene structure fundamentally alters the molecule, creating a distinct chemical entity. The biological activities of such a derivative cannot be presumed to be identical to the parent compound. Specific studies investigating "this compound" are necessary to determine its unique molecular interactions and biological effects.
At present, there is a conspicuous absence of published research that specifically addresses the following for "this compound":
Molecular Mechanisms of Biological Interaction and Activity
Advanced Analytical Methodologies for Benzo a Pyrene 6 Carboxamide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of Benzo[a]pyrene-6-carboxamide, providing the necessary separation from complex mixtures and enabling precise quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) stands as a primary tool for the analysis of Benzo[a]pyrene (B130552) derivatives due to its high sensitivity and selectivity. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which are often fluorescent, HPLC-FLD offers excellent detection limits.
Typically, reversed-phase HPLC is employed for the separation of PAHs. While specific conditions for Benzo[a]pyrene-6-carboxamide are not extensively documented in readily available literature, methods for the parent compound, Benzo[a]pyrene, provide a foundational approach. These methods commonly utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. For instance, a rapid separation of PAHs including Benzo[a]pyrene has been achieved using a C18 column (150×4.6 mm, 5 μm) with a gradient elution of acetonitrile and water, resulting in a retention time of 10.40 minutes for Benzo[a]pyrene. researchgate.net The fluorescence detector is set at specific excitation and emission wavelengths that are optimal for the analyte. For Benzo[a]pyrene, excitation is often performed around 290 nm with emission monitored at approximately 410 nm. Given the structural similarity, it is anticipated that Benzo[a]pyrene-6-carboxamide would exhibit comparable chromatographic behavior and fluorescence properties, though the carboxamide functional group may alter its polarity and, consequently, its retention time and optimal detection wavelengths.
Table 1: Illustrative HPLC-FLD Parameters for PAH Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Excitation Wavelength (λex) | ~290 nm (for Benzo[a]pyrene) |
| Emission Wavelength (λem) | ~410 nm (for Benzo[a]pyrene) |
Note: These are general parameters for the parent compound and would require optimization for Benzo[a]pyrene-6-carboxamide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAHs and their derivatives, offering high resolution and definitive identification based on mass spectra. For compounds that are thermally stable and volatile, GC-MS provides excellent separation and structural information.
While direct GC-MS data for Benzo[a]pyrene-6-carboxamide is scarce, data for the closely related Benzo[a]pyrene-6-carboxaldehyde is available. The mass spectrum of the carboxaldehyde shows a molecular ion peak at m/z 280, with major fragment ions at m/z 252 and 250. This suggests that the fragmentation pattern of Benzo[a]pyrene derivatives is characterized by the loss of the substituent group. For Benzo[a]pyrene-6-carboxamide, the molecular weight is 295.2 g/mol , and one would expect to observe a molecular ion at m/z 295, followed by fragmentation involving the loss of the carboxamide group (-CONH2, 44 Da) to yield a fragment at m/z 251. The analysis is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.
Table 2: Predicted GC-MS Data for Benzo[a]pyrene-6-carboxamide
| Parameter | Predicted Value/Characteristic |
|---|---|
| Molecular Ion (M+) | m/z 295 |
| Major Fragment Ion | m/z 251 (Loss of -CONH2) |
| Ionization Mode | Electron Ionization (EI) |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Note: This data is predicted based on the structure and data from a related compound and requires experimental verification.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the preliminary analysis and separation of PAHs. While not as sensitive or resolving as HPLC or GC, TLC can be a valuable tool for screening and for monitoring reactions.
For PAHs, silica gel plates are commonly used as the stationary phase, with non-polar solvents such as cyclohexane or mixtures of benzene and hexane serving as the mobile phase. The separated compounds are visualized under UV light, where they often exhibit fluorescence. While specific Rf values for Benzo[a]pyrene-6-carboxamide are not documented, the introduction of the polar carboxamide group would be expected to decrease its mobility on a silica gel plate compared to the non-polar parent compound, Benzo[a]pyrene. Therefore, a more polar solvent system would likely be required for optimal separation.
Spectroscopic Methods for Structural Elucidation and Interaction Analysis
Spectroscopic techniques are indispensable for the detailed structural characterization of Benzo[a]pyrene-6-carboxamide and for studying its interactions with other molecules, such as biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct and Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Table 3: Expected ¹H NMR Features for Benzo[a]pyrene-6-carboxamide
| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons | 7.5 - 9.5 | Doublets, Triplets, Multiplets |
| Amide Protons (-CONH₂) | 5.0 - 8.0 (broad singlets) | Broad Singlets |
Note: These are estimations and require experimental confirmation.
Fluorescence Spectroscopy for Molecular Interactions and Detection
Fluorescence spectroscopy is an extremely sensitive technique for studying fluorescent molecules like Benzo[a]pyrene and its derivatives. It is widely used for their detection at trace levels and for probing their interactions with the surrounding environment.
The parent compound, Benzo[a]pyrene, exhibits characteristic fluorescence emission spectra with major peaks around 405 nm and 420 nm when excited at approximately 385 nm. nih.gov The fluorescence properties, including the emission maxima and quantum yield, are highly sensitive to the local environment and can be altered by solvent polarity and interactions with other molecules. For example, the fluorescence of Benzo[a]pyrene is quenched by oxygen and can be affected by binding to DNA. rsc.org The introduction of a carboxamide group at the 6-position is likely to modify the fluorescence properties of the Benzo[a]pyrene chromophore. The specific excitation and emission maxima for Benzo[a]pyrene-6-carboxamide would need to be determined experimentally but are expected to be in a similar range to the parent compound. Studying changes in the fluorescence of Benzo[a]pyrene-6-carboxamide upon interaction with biomolecules can provide valuable information on binding affinities and mechanisms.
Table 4: Fluorescence Properties of Benzo[a]pyrene
| Parameter | Wavelength (nm) |
|---|---|
| Typical Excitation Maximum | ~385 |
| Typical Emission Maxima | ~405, ~420 |
Note: These values are for the parent compound and may differ for Benzo[a]pyrene-6-carboxamide.
Advanced Methods for DNA and Protein Adduct Detection and Quantification (e.g., 32P-Postlabeling, Immunoassays)
The detection and quantification of DNA and protein adducts are crucial for assessing the genotoxic potential of chemical compounds. Methodologies such as ³²P-postlabeling and various immunoassays are powerful tools for identifying the covalent bonds formed between a chemical and biological macromolecules. However, a comprehensive review of the scientific literature reveals a significant lack of specific research on the application of these advanced methods to detect and quantify DNA and protein adducts of Benzo[a]pyrene-6-carboxamide .
While extensive research has been conducted on the parent compound, Benzo[a]pyrene (BaP), and its metabolites like Benzo[a]pyrene diol epoxide (BPDE), the specific derivative, Benzo[a]pyrene-6-carboxamide, has not been the subject of published studies utilizing ³²P-postlabeling or immunoassays for adduct detection. This section will outline the principles of these techniques as they are generally applied in the field of toxicology and adduct analysis, while clearly noting the absence of data for the target compound.
³²P-Postlabeling
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of the adduct structure. The general steps of this technique involve:
DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and enzymatically digested into individual deoxynucleoside 3'-monophosphates.
Adduct Enrichment: In some variations of the method, adducts are enriched to increase the sensitivity of detection.
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with a high-activity [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
Chromatographic Separation: The ³²P-labeled adducts are separated from the normal, unadducted nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
The sensitivity of ³²P-postlabeling makes it a valuable tool for detecting very low levels of DNA damage. However, it is important to note that this method has not been specifically applied to identify or quantify DNA adducts formed from Benzo[a]pyrene-6-carboxamide , and therefore, no research findings or data tables can be presented for this compound.
Immunoassays
Immunoassays are a class of techniques that utilize the specific binding of antibodies to their target antigens for detection and quantification. For DNA and protein adducts, these methods typically involve the production of polyclonal or monoclonal antibodies that specifically recognize the adduct of interest. Common types of immunoassays include:
Enzyme-Linked Immunosorbent Assay (ELISA): This widely used method involves immobilizing the antigen (the adducted DNA or protein) onto a solid support, followed by the addition of a specific primary antibody. A secondary antibody, conjugated to an enzyme, is then added, which binds to the primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of the adduct present.
Immunohistochemistry (IHC): This technique allows for the visualization of adducts within the context of tissue architecture. Tissue sections are incubated with a primary antibody specific to the adduct, followed by a labeled secondary antibody, allowing for the localization of the adducts within specific cell types.
Immunoassays offer high specificity and can be adapted for high-throughput screening. However, the development of an immunoassay requires the synthesis of the specific adduct to be used as an antigen for antibody production. A search of the available scientific literature indicates that no antibodies specific to Benzo[a]pyrene-6-carboxamide -DNA or -protein adducts have been developed, and consequently, no immunoassay data for this compound is available.
Research Findings
As a result of the absence of studies employing ³²P-postlabeling or immunoassays for the detection and quantification of Benzo[a]pyrene-6-carboxamide adducts, there are no detailed research findings to report. The scientific community has focused its efforts on the parent compound, Benzo[a]pyrene, leaving a knowledge gap regarding the potential for this specific carboxamide derivative to form adducts with DNA and proteins and the analytical methods for their detection.
Data Tables
Due to the lack of research in this specific area, no data tables can be generated for the detection and quantification of Benzo[a]pyrene-6-carboxamide -DNA or -protein adducts using ³²P-postlabeling or immunoassays.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations for Molecular Reactivity and Stability
Quantum chemical calculations are essential for understanding the intrinsic electronic properties that govern the reactivity and stability of benzo[a]pyrene (B130552) and its derivatives. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the generation pathways and molecular characteristics of these compounds. asianpubs.orgasianpubs.org
Studies on the formation of benzo[a]pyrene have utilized DFT with functionals such as B3LYP and M06-2X and basis sets like 6-31G, 6-31+G(d,p), and 6-311++G(d,p) to identify transition states, intermediates, and reaction energy barriers. asianpubs.orgasianpubs.orgmdpi.com These calculations help to determine the thermodynamic and kinetic feasibility of various formation pathways. For instance, a DFT study aimed at understanding structure-reactivity relationships in benzo[a]pyrene derivatives analyzed the stability of carbocations, which are crucial intermediates in their mechanism of carcinogenic action. nih.gov Such computational approaches have also been used to investigate the excited state kinetics of benzo[a]pyrene, revealing that it can undergo intersystem crossing to triplet states upon photoexcitation, leading to the production of reactive oxygen species. nih.gov
| Method | Functional/Level of Theory | Basis Set | Application | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-31G* / 6-31+G** | Carbocation stability and structure-reactivity relationships | researchgate.net |
| DFT | B3LYP / M06-2X | 6-31+G(d,p) / 6-311++G(d,p) | Modeling of formation mechanisms (MAC) | mdpi.com |
| DFT / Hartree-Fock (HF) | B3LYP / HF | 6-31G | Calculation of reaction pathways and energy barriers for BaP generation | asianpubs.orgasianpubs.org |
Structure-Activity Relationship (SAR) Investigations for 6-Substituted Benzo[a]pyrene Derivatives
Structure-Activity Relationship (SAR) studies are critical for correlating the chemical structure of 6-substituted benzo[a]pyrene derivatives with their biological activity. While specific SAR studies focusing exclusively on Benzo(a)pyrene-6-carboxamide are not extensively detailed in the reviewed literature, research on other derivatives provides a framework for understanding how substitutions at the C6 position impact molecular properties and function.
Computational studies on various benzo[a]pyrene derivatives have laid the groundwork for SAR by exploring structure-reactivity relationships. For example, DFT studies have been used to analyze how different substituents, such as fluorine, affect the stability of carbocation intermediates. nih.gov These studies reveal that the position of a substituent can either stabilize or destabilize the carbocation, which in turn influences the compound's reactivity and carcinogenic potential. nih.gov The electronic effects of a substituent at the C6 position—whether it is electron-donating or electron-withdrawing—can significantly alter the electron density distribution across the polycyclic aromatic system, thereby affecting its metabolic activation and interaction with biological targets. The carboxamide group, with its potential for hydrogen bonding and its specific electronic properties, is expected to confer distinct biological activities compared to other substituents at the same position.
Molecular Docking and Dynamics Simulations of Interactions with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like benzo[a]pyrene and its derivatives with biological macromolecules, such as proteins and DNA. nih.govresearchgate.net These methods provide insights into binding affinities, specific intermolecular interactions, and the conformational stability of the resulting complexes.
Studies on the parent compound, benzo[a]pyrene, have identified several key biological targets. Molecular docking has been employed to investigate its binding to proteins implicated in chronic obstructive pulmonary disease (COPD), revealing a high binding affinity for Cyclin-dependent kinase 1 (CDK1). nih.gov The primary biological target for initiating many of benzo[a]pyrene's toxic effects is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of metabolic enzymes like cytochrome P450s. nih.govnih.govmdpi.com Furthermore, docking simulations and spectroscopic methods have indicated that benzo[a]pyrene interacts with calf thymus DNA primarily through groove binding. researchgate.net
MD simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, assessing its stability. mdpi.comnih.gov Although specific docking studies for this compound are not detailed, these computational approaches are crucial for predicting its potential biological targets and understanding how the 6-carboxamide moiety influences binding specificity and affinity compared to the parent compound.
| Biological Target | Method of Investigation | Key Findings | Reference |
|---|---|---|---|
| Aryl hydrocarbon Receptor (AhR) | Biochemical Assays | Activation leads to metabolic enzyme induction and toxicity. | nih.govnih.gov |
| Cyclin-dependent kinase 1 (CDK1) | Molecular Docking | Identified as a high-affinity protein target. | nih.gov |
| Calf Thymus DNA (ctDNA) | Molecular Docking, Spectroscopic Methods | Interaction occurs primarily through groove binding. | researchgate.net |
Modeling of Formation Mechanisms of Polycyclic Aromatic Hydrocarbons (MAC Mechanisms)
Understanding the formation of PAHs is crucial for controlling their emissions from combustion processes. Computational modeling has been instrumental in elucidating the complex reaction mechanisms involved. One proposed pathway is the methyl addition/cyclization (MAC) mechanism. mdpi.com
Quantum chemical calculations have been used to model the formation of benzo[a]pyrene from smaller PAHs like chrysene and benzo(a)anthracene via a MAC-type mechanism. mdpi.com This process involves a sequence of reaction steps, including:
Hydrogen Abstractions: Activation of the parent PAH by removing a hydrogen atom.
Methyl Radical Additions: Addition of methyl groups to the activated sites.
Cyclization/Ring Closure: Formation of a new aromatic ring.
Rearrangement and Dehydrogenation: Subsequent steps to form the stable benzo[a]pyrene structure.
DFT calculations have been used to determine the Gibbs free energy profile for these reaction pathways, showing that the formation of benzo[a]pyrene from both chrysene and benzo(a)anthracene is thermodynamically favorable. mdpi.com The initial methyl addition steps were found to be the most exergonic. mdpi.com These modeling studies provide a detailed, step-by-step view of PAH growth, which is difficult to observe experimentally.
| Precursor | Reaction Step | Calculated Change in Gibbs Free Energy (ΔG) | Reference |
|---|---|---|---|
| Chrysene | First Methyl Addition | -313.5 kJ/mol | mdpi.com |
| Benzo(a)anthracene | First Methyl Addition | -307.4 kJ/mol | mdpi.com |
| Benzo(a)anthracene | Most Stable Intermediate (k1) | -764.0 kJ/mol | mdpi.com |
Future Research Directions and Emerging Research Gaps in Benzo a Pyrene 6 Carboxamide Studies
Elucidation of Novel Metabolic Pathways Specific to the Carboxamide Moiety
There is currently no published research that details the metabolic pathways specific to the carboxamide moiety of Benzo(a)pyrene-6-carboxamide. While the metabolism of BaP is well-documented, involving enzymes such as cytochrome P450s to form reactive epoxides, how the addition of a carboxamide group at the 6-position alters this metabolism is unknown. Future research would need to investigate whether this functional group provides an alternative site for metabolic enzymes, potentially leading to detoxification or altered activation pathways compared to BaP.
Comprehensive Structural Biology of Benzo[a]pyrene-6-carboxamide Adducts with Macromolecules
No studies have been found that analyze the structure of adducts formed between this compound and biological macromolecules such as DNA or proteins. For the parent compound, BaP, the formation of DNA adducts by its diol-epoxide metabolite is a critical step in its carcinogenicity. It remains to be determined if this compound can also form such adducts, and what their specific structures would be. Structural biology techniques like X-ray crystallography and NMR spectroscopy would be essential to elucidate these interactions.
Integration of Omics Technologies for Systems-Level Understanding of Biological Responses
There is a lack of research applying omics technologies (genomics, proteomics, metabolomics) to understand the global biological responses to this compound exposure. Such studies on BaP have provided valuable insights into its mechanisms of toxicity. For this compound, future omics studies would be necessary to profile changes in gene expression, protein levels, and metabolic pathways upon exposure, which would help in assessing its potential health risks.
Design of Targeted Interventions Based on Mechanistic Insights
As the mechanistic understanding of this compound's biological activity is currently non-existent, no targeted interventions have been designed. Research into its metabolic activation, adduct formation, and cellular responses would first be required to identify potential targets for intervention, such as specific enzymes or cellular pathways that could be modulated to mitigate any potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
